2-(2-Bromo-4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylphenylethanol. One common method is the reaction of 4-methylphenylethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a brominating agent, such as N-bromosuccinimide, in a solvent like acetonitrile. The reaction is conducted in a flow reactor, allowing for efficient heat transfer and control over reaction conditions, resulting in high yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 2-(2-Bromo-4-methylphenyl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(2-Bromo-4-methylphenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, treatment with sodium azide can yield 2-(2-Azido-4-methylphenyl)ethan-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: 2-(2-Bromo-4-methylphenyl)ethanone.
Reduction: 2-(2-Bromo-4-methylphenyl)ethane.
Substitution: 2-(2-Azido-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
2-Bromo-1-(4-methylphenyl)ethanone: This compound is similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromo-4’-methylacetophenone: Another related compound, differing by the position of the bromine atom and the presence of a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-(2-Bromo-4-methylphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11BrO |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
XFOXSNXZLCXAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.